Afegostat

Catalog No.
S570912
CAS No.
169105-89-9
M.F
C6H13NO3
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Afegostat

CAS Number

169105-89-9

Product Name

Afegostat

IUPAC Name

(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5-,6-/m1/s1

InChI Key

QPYJXFZUIJOGNX-HSUXUTPPSA-N

SMILES

Array

Synonyms

4-epi-isofagomine, 5-hydroxymethyl-3,4-piperidinediol, iso-fagomine, isofagomine

Canonical SMILES

C1C(C(C(CN1)O)O)CO

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO

The exact mass of the compound Afegostat is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Imino Sugars - Imino Pyranoses - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Afegostat (isofagomine tartrate, CAS 169105-89-9) is a highly potent, active-site-directed pharmacological chaperone and competitive inhibitor of acid β-glucosidase (GCase). Procured primarily as a stabilized tartrate salt for enhanced aqueous solubility and consistent dosing in cellular assays, it is a critical benchmark compound for studying enzyme enhancement therapies in lysosomal storage disorders [1]. Unlike broad-spectrum iminosugars, Afegostat provides sub-micromolar affinity and exceptional thermal stabilization of GCase, making it the definitive reference standard for GCase folding and trafficking research [2].

Substituting Afegostat with alternative iminosugars (like Miglustat) or repurposed chaperones (like Ambroxol) fundamentally alters assay outcomes due to differences in binding affinity, off-target inhibition, and thermal stabilization capacity [1]. Miglustat exhibits severe off-target inhibition of intestinal disaccharidases, confounding in vivo metabolic readouts. Ambroxol, while a functional chaperone, binds GCase with significantly lower affinity and fails to provide the robust thermal shift necessary for rigorous in vitro structural stabilization studies [2]. Furthermore, utilizing the free base of isofagomine instead of the tartrate salt introduces solubility and pH-buffering variability in sensitive cellular assays.

Quantitative GCase Binding Affinity vs. Repurposed Chaperones

Afegostat demonstrates exceptional binding affinity to GCase, significantly outperforming repurposed chaperones like Ambroxol. In comparative kinetic assays, isofagomine exhibits a Ki of approximately 0.02 µM (20 nM), whereas Ambroxol binds with a much weaker Ki of 10 µM [1]. This 500-fold difference in binding affinity allows researchers to utilize Afegostat at nanomolar concentrations, minimizing non-specific cellular toxicity while maximizing target engagement.

Evidence DimensionGCase Binding Affinity (Ki)
Target Compound Data0.02 µM (20 nM)
Comparator Or BaselineAmbroxol (10 µM)
Quantified Difference500-fold higher affinity for Afegostat
ConditionsIn vitro recombinant GCase kinetic assay

Procuring Afegostat ensures high-affinity target engagement at nanomolar concentrations, preventing the off-target effects associated with high-dose micromolar alternatives.

Thermodynamic Stabilization of GCase

A primary function of a pharmacological chaperone is to thermodynamically stabilize the target enzyme. Thermal shift assays (TSA) reveal that Afegostat induces a dramatic stabilization of wild-type GCase, shifting its melting temperature (ΔTm) by approximately 15 °C [1]. In contrast, Ambroxol exerts minimal to no significant stabilizing effect against thermal denaturation under identical in vitro conditions [2].

Evidence DimensionShift in Melting Temperature (ΔTm)
Target Compound Data~15 °C increase in Tm
Comparator Or BaselineAmbroxol (Minimal to no significant effect)
Quantified DifferenceAfegostat provides a massive thermodynamic stabilization advantage
ConditionsThermal shift assay (Sypro Orange) at pH 5.5

For structural biology and ER-trafficking models, Afegostat is strictly required to achieve the thermodynamic stabilization necessary to rescue severely misfolded GCase variants.

High Selectivity Against Off-Target Glycosidases

When selecting an iminosugar for in vivo or complex lysate assays, off-target inhibition of other glycosidases can confound results. Afegostat is highly selective for GCase and is a very weak inhibitor of intestinal disaccharidases like sucrase (IC50 > 500 µM). Conversely, the comparator iminosugar Miglustat (NB-DNJ) strongly inhibits sucrase with an IC50 of 0.43 µM, leading to severe gastrointestinal artifacts in animal models [1].

Evidence DimensionSucrase Inhibition (IC50)
Target Compound Data> 500 µM (Weak/No meaningful inhibition)
Comparator Or BaselineMiglustat / NB-DNJ (0.43 µM)
Quantified Difference>1000-fold greater selectivity for Afegostat against sucrase
ConditionsIn vitro disaccharidase inhibition assay

Researchers conducting in vivo metabolic or phenotypic studies must procure Afegostat to avoid the severe gastrointestinal and off-target artifacts inherent to Miglustat.

Formulation Stability and Aqueous Processability

Afegostat is formulated as the tartrate salt (CAS 169105-89-9), which provides distinct handling advantages over isofagomine free base (CAS 119425-90-0). The tartrate salt ensures rapid, complete dissolution in aqueous buffers and culture media without requiring harsh organic solvents or manual pH adjustments that can denature sensitive recombinant enzymes or shock cultured patient fibroblasts [1].

Evidence DimensionAqueous Assay Processability
Target Compound DataTartrate salt (High aqueous solubility, stable pH profile)
Comparator Or BaselineIsofagomine free base (Variable dissolution, requires pH buffering)
Quantified DifferenceElimination of solvent-induced assay artifacts
ConditionsPreparation of standardized stock solutions for high-throughput screening

Procuring the tartrate salt form guarantees lot-to-lot reproducibility and immediate aqueous compatibility for sensitive high-throughput screening pipelines.

High-Throughput Screening (HTS) Control for GCase Modulators

Due to its exceptionally high binding affinity (Ki ~20 nM) and massive thermal shift (ΔTm ~15 °C), Afegostat is the definitive positive control for thermal denaturation assays and competitive binding screens seeking novel allosteric or active-site GCase chaperones [1].

In Vivo Models of GBA1-Linked Synucleinopathies

Afegostat's lack of significant off-target inhibition against sucrase and isomaltase makes it the preferred pharmacological tool for long-term in vivo dosing in Parkinson's disease and Gaucher disease models, avoiding the gastrointestinal toxicity seen with Miglustat [2].

Structural Biology and Crystallography of Lysosomal Enzymes

The robust thermodynamic stabilization provided by Afegostat allows researchers to lock highly unstable or heavily mutated GCase variants into a stable conformation, facilitating successful X-ray crystallography and cryo-EM structural determinations that are impossible with weaker binders like Ambroxol [3].

XLogP3

-1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

147.08954328 Da

Monoisotopic Mass

147.08954328 Da

Heavy Atom Count

10

UNII

G23AP190YS

Other CAS

169105-89-9

Wikipedia

Afegostat

Dates

Last modified: 08-15-2023
Lieberman et al. Structure of acid-beta-glucosidase with pharmacological chaperone provides insight into Gaucher disease Nature Chemical Biology, doi: 10.1038/nchembio850, published online 24 December 2006 http://www.nature.com/naturechemicalbiology
Tailford et al. Structural and biochemical evidence for a boat-like transition state in beta-mannosidases Nature Chemical Biology, doi: 10.1038/nchembio.81, published online 13 April 2008. http://www.nature.com/naturechemicalbiology
Witte et al. Ultrasensitive in situ visualization of active glucocerebrosidase molecules. Nature Chemical Biology, doi: 10.1038/nchembio.466, published online 31 October 2010 http://www.nature.com/naturechemicalbiology

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